

Technical Guide: 6-Chloro-4-methylpyridine-3-sulfinic acid

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Compound of Interest

Compound Name: 6-Chloro-4-methylpyridine-3-sulfinic acid

CAS No.: 2193061-05-9

Cat. No.: B2576433

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CAS Number: 2193061-05-9 Precursor CAS (Sulfonyl Chloride): 889944-76-7

Executive Summary & Chemical Identity

6-Chloro-4-methylpyridine-3-sulfinic acid is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of sulfones, sulfonamides, and complex heterocyclic scaffolds.^[1] Unlike its more stable sulfonyl chloride counterpart, the sulfinic acid moiety offers unique reactivity patterns, particularly in radical fluoroalkylation and transition-metal-catalyzed cross-couplings.

This guide addresses the practical handling of this compound, focusing on its generation from the commercially available sulfonyl chloride and its downstream utility in drug discovery.

Chemical Profile Table

Property	Data
IUPAC Name	6-Chloro-4-methylpyridine-3-sulfinic acid
CAS Number (Acid)	2193061-05-9
CAS Number (Sulfonyl Chloride)	889944-76-7
Molecular Formula	C ₆ H ₆ ClNO ₂ S
Molecular Weight	191.64 g/mol
Appearance	White to off-white solid (typically generated in situ or as salt)
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents.
Acidity (pKa)	~2.0–2.5 (Estimated for pyridine sulfinic acids)
Stability	Prone to disproportionation (to sulfonyl chloride/thiosulfonate) upon prolonged storage; best stored as sodium salt.

Synthesis & Generation Protocols

Due to the limited shelf-stability of free sulfinic acids, **6-Chloro-4-methylpyridine-3-sulfinic acid** is frequently generated in situ or synthesized fresh from its stable precursor, 6-Chloro-4-methylpyridine-3-sulfonyl chloride (CAS 889944-76-7).

Protocol: Reduction of Sulfonyl Chloride

This method utilizes sodium sulfite (

) to reduce the sulfonyl chloride to the sulfinate salt. This is the industry-standard approach for high-throughput generation.

Reagents:

- Precursor: 6-Chloro-4-methylpyridine-3-sulfonyl chloride (1.0 equiv)
- Reductant: Sodium sulfite (

, 2.0–2.5 equiv)

- Base: Sodium bicarbonate (

, 2.0 equiv)

- Solvent: Water/THF or Water/Dioxane (1:1 v/v)

Step-by-Step Workflow:

- Solubilization: Dissolve

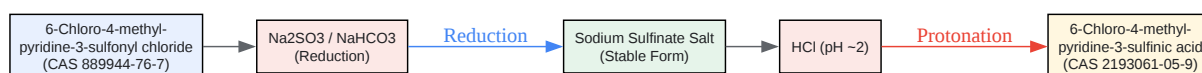
and

in water.

- Addition: Dissolve the sulfonyl chloride in THF and add dropwise to the aqueous basic sulfite solution at 0°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of starting material via TLC or LCMS.
- Isolation (Salt Form): Concentrate the mixture to remove organic solvent. The aqueous phase containing the sodium sulfinate can be lyophilized for crude use or salted out.
- Isolation (Free Acid): Caution: Acidification to pH ~2 with dilute HCl followed by rapid extraction into EtOAc can yield the free acid. However, immediate use is recommended to prevent decomposition.

Visualization: Synthesis Pathway

The following diagram illustrates the conversion logic and alternative lithiation route.



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Figure 1: Synthetic pathway from the commercial sulfonyl chloride precursor to the target sulfinic acid.

Applications in Drug Discovery

The 6-chloro-4-methylpyridine core is a valuable bioisostere for phenyl rings, offering altered lipophilicity and metabolic stability. The sulfinic acid moiety enables specific transformations that are difficult to achieve via other functional groups.

Key Reaction Classes

A. Sulfone Synthesis (Alkylation)

Sulfinic acids are excellent nucleophiles. Reacting CAS 2193061-05-9 with alkyl halides yields sulfones (

), a common pharmacophore in anti-inflammatory and antimicrobial drugs.

- Mechanism:

displacement.

- Conditions:

, DMF, Alkyl Halide, 60°C.

B. Minisci-Type Radical Functionalization

Pyridine sulfinates can serve as radical precursors. Under oxidative conditions (e.g.,

), the sulfinite releases

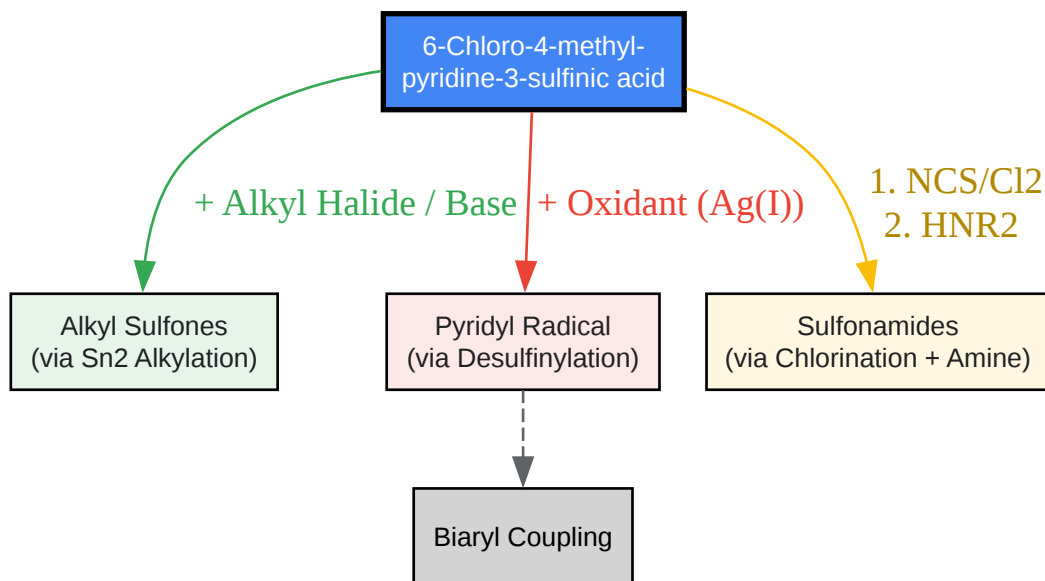
to generate a pyridyl radical, which can then couple with electron-deficient heterocycles.

- Utility: Late-stage functionalization of drug scaffolds.

C. Desulfinylative Cross-Coupling

Palladium-catalyzed coupling of sulfinates with aryl halides can generate biaryl systems, effectively using the sulfinite as an aryl-metal equivalent.

Visualization: Reactivity Landscape



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Figure 2: Divergent reactivity profile of the sulfinic acid core.

Handling, Stability & Safety (E-E-A-T)

Critical Warning: Sulfinic acids are chemically metastable. They can disproportionate into sulfonyl chlorides and thiosulfonates if left in acidic solution or exposed to air for extended periods.

Storage Recommendations

- Form: Store as the Sodium Salt whenever possible. The salt is significantly more stable than the free acid.
- Temperature: -20°C (Freezer).
- Atmosphere: Inert gas (Argon/Nitrogen) to prevent oxidation to sulfonic acid.

Safety Data (Precursor Specific)

Since the sulfinic acid is often derived from the sulfonyl chloride (CAS 889944-76-7), operators must adhere to safety protocols for the precursor:

- Hazards: Causes severe skin burns and eye damage (H314).
- PPE: Chemical-resistant gloves (Nitrile), safety goggles, and face shield.
- First Aid: In case of contact, immediately rinse with water for 15 minutes.

References

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